Intramolecular Hydrogen-Bonding in Ortho vs. Meta/Para Regioisomers
The target compound is the ortho-substituted isomer (ester at the 2-position of the aniline ring). This geometry enables a six-membered intramolecular hydrogen bond between the urea N–H donor and the ester carbonyl oxygen acceptor—a interaction that is geometrically impossible in the meta (CAS 1144467-22-0) and para (CAS 1144427-91-7) regioisomers . Intramolecular hydrogen-bonding in ortho-substituted anthranilate esters is well-documented to reduce solvent-exposed polar surface area, decrease aqueous solubility, and enhance passive membrane permeability compared to the non-chelating meta and para forms [1]. While direct experimental logP or permeability measurements for these three isomers have not been published in a single comparative study, the structural rationale is firmly grounded in the physicochemical principles of ortho-substituted benzoate esters.
| Evidence Dimension | Intramolecular hydrogen-bonding capability (structural determinant of permeability and solubility) |
|---|---|
| Target Compound Data | Ortho isomer: six-membered intramolecular H-bond between urea NH and ester C=O is geometrically feasible |
| Comparator Or Baseline | Meta isomer (CAS 1144467-22-0) and para isomer (CAS 1144427-91-7): intramolecular H-bond not geometrically possible |
| Quantified Difference | Qualitative structural difference; quantitative permeability/solubility data not available for this specific series |
| Conditions | Structural geometry analysis; no empirical assay data available |
Why This Matters
For procurement decisions in permeability-sensitive assays (e.g., cell-based phenotypic screens, CNS-targeting programs), the ortho isomer offers a distinct conformational and physicochemical profile that the meta and para isomers cannot replicate.
- [1] Kuhn B, Mohr P, Stahl M. Intramolecular hydrogen bonding in medicinal chemistry. J Med Chem. 2010;53(6):2601-2611. doi:10.1021/jm100087s View Source
